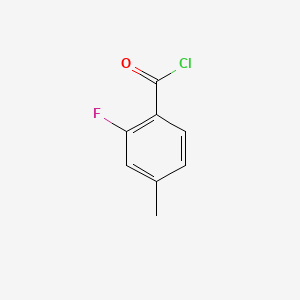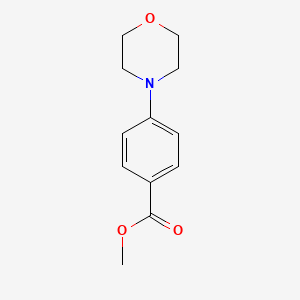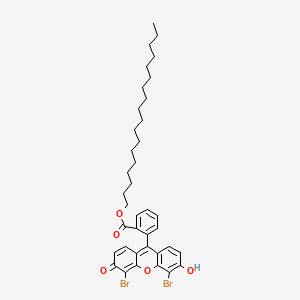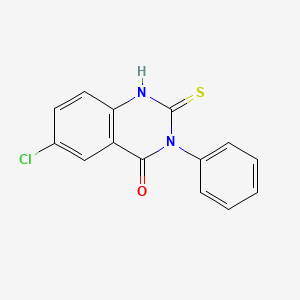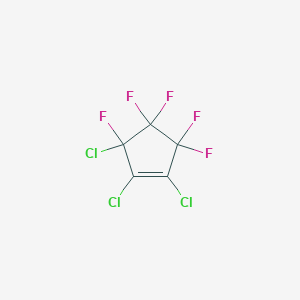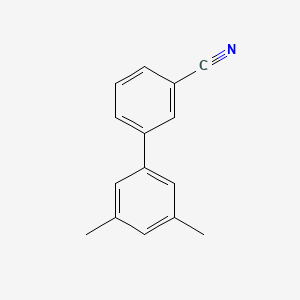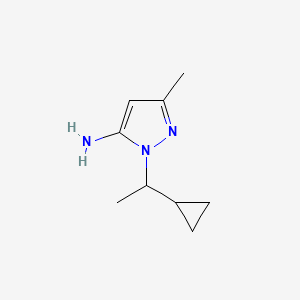
1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine
描述
“1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine” is a chemical compound. It is also known as 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride . The CAS Number of this compound is 1171637-58-3 . It is stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of cyclopropane derivatives like “1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine” often involves metal-catalysed C–C bond formation . The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings . The cyclopropane coupling partner can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) .科学研究应用
Application 1: Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Compounds
- Summary of the Application : This research focuses on the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers .
- Methods of Application : The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .
- Results or Outcomes : The result is the production of enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle .
Application 2: Use as an Insecticide
- Summary of the Application : Cyclaniliprole, a compound similar to “1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine”, is used as an insecticide for fruit, greenhouse, and some other crops .
- Methods of Application : The compound is applied to crops to control pests. It has a low aqueous solubility and is non-volatile .
- Results or Outcomes : It may be environmentally persistent. It has a high to moderate toxicity to most aquatic species, is highly toxic to bees and moderately toxic to earthworms .
Application 3: Preparation of (1S)-1-cyclopropylethyl acetate
- Summary of the Application : This research focuses on the preparation of (1S)-1-cyclopropylethyl acetate .
- Methods of Application : The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .
- Results or Outcomes : The result is the production of (1S)-1-cyclopropylethyl acetate possessing three stereogenic carbon atoms in a small cycle .
Application 4: Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers
- Summary of the Application : This research focuses on the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers .
- Methods of Application : The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .
- Results or Outcomes : The result is the production of enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle .
Application 5: Preparation of (1S)-1-cyclopropylethyl acetate
- Summary of the Application : This research focuses on the preparation of (1S)-1-cyclopropylethyl acetate .
- Methods of Application : The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .
- Results or Outcomes : The result is the production of (1S)-1-cyclopropylethyl acetate possessing three stereogenic carbon atoms in a small cycle .
Application 6: Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers
- Summary of the Application : This research focuses on the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers .
- Methods of Application : The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .
- Results or Outcomes : The result is the production of enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle .
未来方向
Cyclopropanes, such as “1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine”, are important substructures in natural products and pharmaceuticals . The advent of transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions . This field is continuously evolving with increasingly selective and mild approaches being developed . Therefore, the future directions in this field could involve the development of more efficient and selective methods for the synthesis and functionalization of cyclopropane derivatives.
属性
IUPAC Name |
2-(1-cyclopropylethyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6-5-9(10)12(11-6)7(2)8-3-4-8/h5,7-8H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUFXXHXBBRKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C(C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424456 | |
| Record name | 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine | |
CAS RN |
957514-15-7 | |
| Record name | 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957514-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol](/img/structure/B1353103.png)
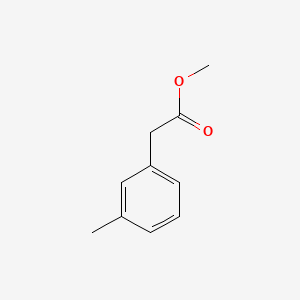
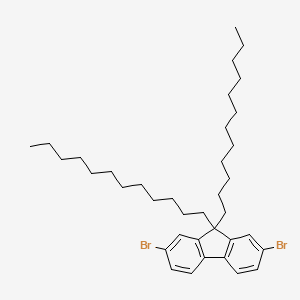
![2-cyano-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B1353109.png)
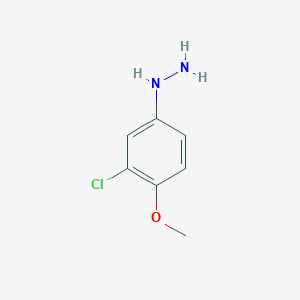
![[(4-Morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B1353117.png)
![4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1353119.png)
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1353120.png)
